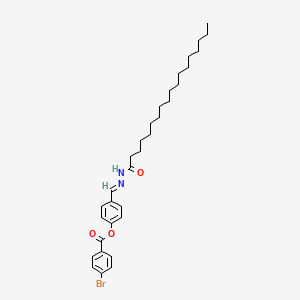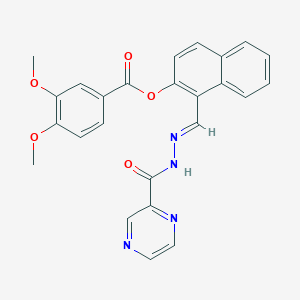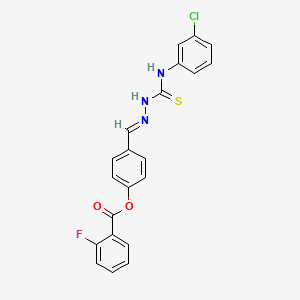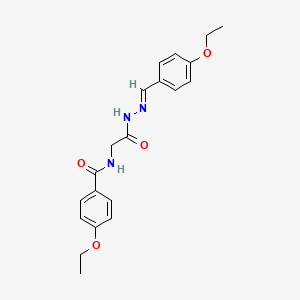![molecular formula C25H19Cl3N4O2 B12019403 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-1-(3,4-dichlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12019403.png)
3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-1-(3,4-dichlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-1-(3,4-dichlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, chlorobenzyl and dichlorophenyl groups, and a carbohydrazide moiety.
准备方法
合成路线和反应条件
3-{4-[(2-氯苄基)氧基]苯基}-N’-[(E)-1-(3,4-二氯苯基)亚乙基]-1H-吡唑-5-碳酰肼的合成通常涉及多个步骤。一种常见的方法包括使 4-[(2-氯苄基)氧基]苯甲醛与水合肼反应生成相应的腙。 然后在酸性条件下,将这种中间体与 3,4-二氯苯乙酸反应,得到最终产物 .
工业生产方法
该化合物的工业生产方法没有得到很好的记录,这可能是由于其专门的应用和合成过程的复杂性。 一般方法将涉及扩大实验室合成过程,优化反应条件,并通过先进的纯化技术确保纯度和收率。
化学反应分析
反应类型
3-{4-[(2-氯苄基)氧基]苯基}-N’-[(E)-1-(3,4-二氯苯基)亚乙基]-1H-吡唑-5-碳酰肼可以进行各种化学反应,包括:
氧化: 该化合物可以使用强氧化剂进行氧化,导致形成相应的氧化物。
还原: 还原反应可以使用硼氢化钠等还原剂进行,导致羰基的还原。
取代: 该化合物可以进行亲核取代反应,特别是在氯苄基和二氯苯基基团处。
常见试剂和条件
氧化: 酸性介质中的高锰酸钾 (KMnO₄) 或三氧化铬 (CrO₃)。
还原: 硼氢化钠 (NaBH₄) 或氢化铝锂 (LiAlH₄)。
取代: 碱性条件下的胺或硫醇等亲核试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会产生羧酸,而还原可能会产生醇或胺。
科学研究应用
3-{4-[(2-氯苄基)氧基]苯基}-N’-[(E)-1-(3,4-二氯苯基)亚乙基]-1H-吡唑-5-碳酰肼在科学研究中具有多种应用:
化学: 用作合成更复杂分子的结构单元。
生物学: 对其潜在的生物活性进行研究,包括抗菌和抗癌特性。
医学: 探索其潜在的治疗效果,特别是在开发新药方面。
工业: 用于开发先进材料和化学工艺.
作用机制
3-{4-[(2-氯苄基)氧基]苯基}-N’-[(E)-1-(3,4-二氯苯基)亚乙基]-1H-吡唑-5-碳酰肼的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能与酶或受体结合,抑制它们的活性,导致各种生物学效应。 确切的分子靶标和途径仍在研究中,但初步研究表明参与氧化应激和凋亡途径 .
相似化合物的比较
类似化合物
- 3-{4-[(4-氯苄基)氧基]苯基}-N’-[(E)-1-(4-硝基苯基)亚乙基]-1H-吡唑-5-碳酰肼
- 3-{4-[(2-氯苄基)氧基]苯基}-N’-[(E)-1-(3-硝基苯基)亚乙基]-1H-吡唑-5-碳酰肼
- 3-{4-[(4-氯苄基)氧基]苯基}-N’-[(E)-1-(4-甲氧基苯基)亚乙基]-1H-吡唑-5-碳酰肼
独特性
3-{4-[(2-氯苄基)氧基]苯基}-N’-[(E)-1-(3,4-二氯苯基)亚乙基]-1H-吡唑-5-碳酰肼的独特性在于其特定的结构特征,赋予其独特的化学和生物学性质。氯苄基和二氯苯基基团以及吡唑环的存在,使其成为各种应用的多功能化合物。
属性
分子式 |
C25H19Cl3N4O2 |
|---|---|
分子量 |
513.8 g/mol |
IUPAC 名称 |
3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H19Cl3N4O2/c1-15(17-8-11-21(27)22(28)12-17)29-32-25(33)24-13-23(30-31-24)16-6-9-19(10-7-16)34-14-18-4-2-3-5-20(18)26/h2-13H,14H2,1H3,(H,30,31)(H,32,33)/b29-15+ |
InChI 键 |
IMDSQVDMOMWWSS-WKULSOCRSA-N |
手性 SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OCC3=CC=CC=C3Cl)/C4=CC(=C(C=C4)Cl)Cl |
规范 SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OCC3=CC=CC=C3Cl)C4=CC(=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12019330.png)

![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12019341.png)
![(5E)-5-[4-(allyloxy)benzylidene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12019342.png)


![methyl 4-[(E)-(2-(2,4-dichlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate](/img/structure/B12019368.png)
![(5Z)-3-dodecyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12019376.png)
![[4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12019386.png)

![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12019396.png)
